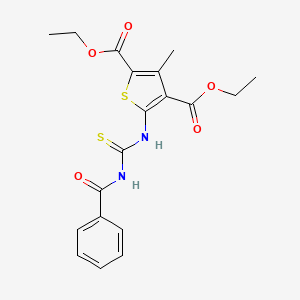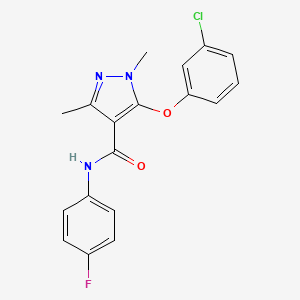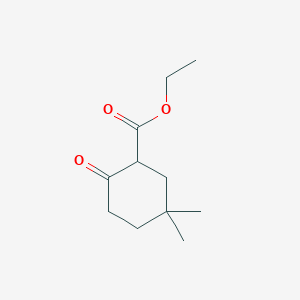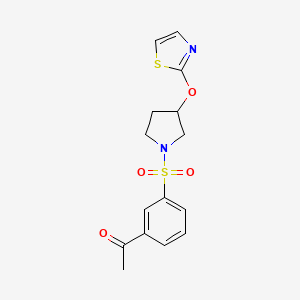
N-benzyl-2-(prop-2-enamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-2-(prop-2-enamido)benzamide” is a chemical compound. It is a derivative of benzamide . Benzyl N-[2-(prop-2-enamido)ethyl]carbamate is a short aliphatic linker featuring a Cbz-protected amine and an acrylamide . Acrylamide is a Michael acceptor which can be used in thiol-based bioconjugation or polymerization .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of “this compound” is C23H20N2O2 . Its molecular weight is 356.425 .Scientific Research Applications
Sigma Receptor Scintigraphy
Sigma receptors, overexpressed in certain cancer cells, have been targeted using benzamide derivatives for diagnostic purposes. A study investigated the potential of a new iodobenzamide, designed for visualizing primary breast tumors in vivo, showing promising results for the accumulation of these compounds in breast tumors, suggesting a potential application in cancer diagnosis and possibly treatment planning (Caveliers et al., 2002).
Dopamine Receptor Agonists
Research into dopamine receptor agonists, such as pramipexole, a compound structurally distinct but functionally similar to benzamides, has provided insights into the selective stimulation of dopamine D3 receptors. These findings have implications for treatments of neurological disorders, emphasizing the significance of receptor selectivity for therapeutic efficacy (Piercey et al., 1996).
Histone Deacetylase Inhibitors
Benzamide derivatives like chidamide, a novel histone deacetylase (HDAC) inhibitor, have shown significant single-agent activity in treating peripheral T-cell lymphoma. This underscores the utility of benzamide compounds in epigenetic modulation for cancer therapy, offering new treatment avenues for difficult-to-treat lymphomas (Shi et al., 2015).
Diagnostic Imaging
Benzamide derivatives have also been utilized in diagnostic imaging for melanoma metastases. Studies demonstrate the effectiveness of radiolabeled benzamides in detecting melanoma, highlighting their potential in improving diagnostic accuracy and patient management strategies (Maffioli et al., 1994).
properties
IUPAC Name |
N-benzyl-2-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-16(20)19-15-11-7-6-10-14(15)17(21)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWWSAAPNABEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)




![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)

